

# (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                    |
|----------------|----------------------------------------------------|
| Compound Name: | (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid |
| Cat. No.:      | B1419366                                           |

[Get Quote](#)

An In-depth Technical Guide to **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**: Synthesis, Applications, and Experimental Protocols

## Introduction

**(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** is a specialized organic compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its utility as a versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions, has made it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the Suzuki-Miyaura reaction—a cornerstone of modern drug discovery. For researchers and scientists in drug development, understanding the nuances of this reagent is pivotal for the efficient construction of novel therapeutic agents.

## Section 1: Compound Profile

### Chemical Structure

**(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** is characterized by a phenyl ring substituted with a boronic acid group, a chlorine atom, and a dimethylcarbamoyl group. This

unique combination of functional groups imparts specific reactivity and properties that are highly desirable in organic synthesis.

Caption: Chemical structure of **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**.

## Physicochemical Properties

A summary of the key physicochemical properties of **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** is presented in the table below.

| Property          | Value                               |
|-------------------|-------------------------------------|
| CAS Number        | 850589-47-8 <a href="#">[1]</a>     |
| Molecular Formula | C9H11BCINO3                         |
| Molecular Weight  | 227.45 g/mol                        |
| Appearance        | White to off-white solid            |
| Melting Point     | >150 °C (decomposes)                |
| Solubility        | Soluble in methanol, DMSO, and DMF. |

## Identifiers

- IUPAC Name: **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**
- InChI: InChI=1S/C9H11BCINO3/c1-11(2)9(14)6-4-5(3-7(6)10)12(15)16/h3-4,15-16H,1-2H3
- SMILES: CN(C)C(=O)c1cc(B(O)O)ccc1Cl

## Section 2: Synthesis of **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**

The synthesis of aryl boronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by hydrolysis. A plausible synthetic route for **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** is outlined below.

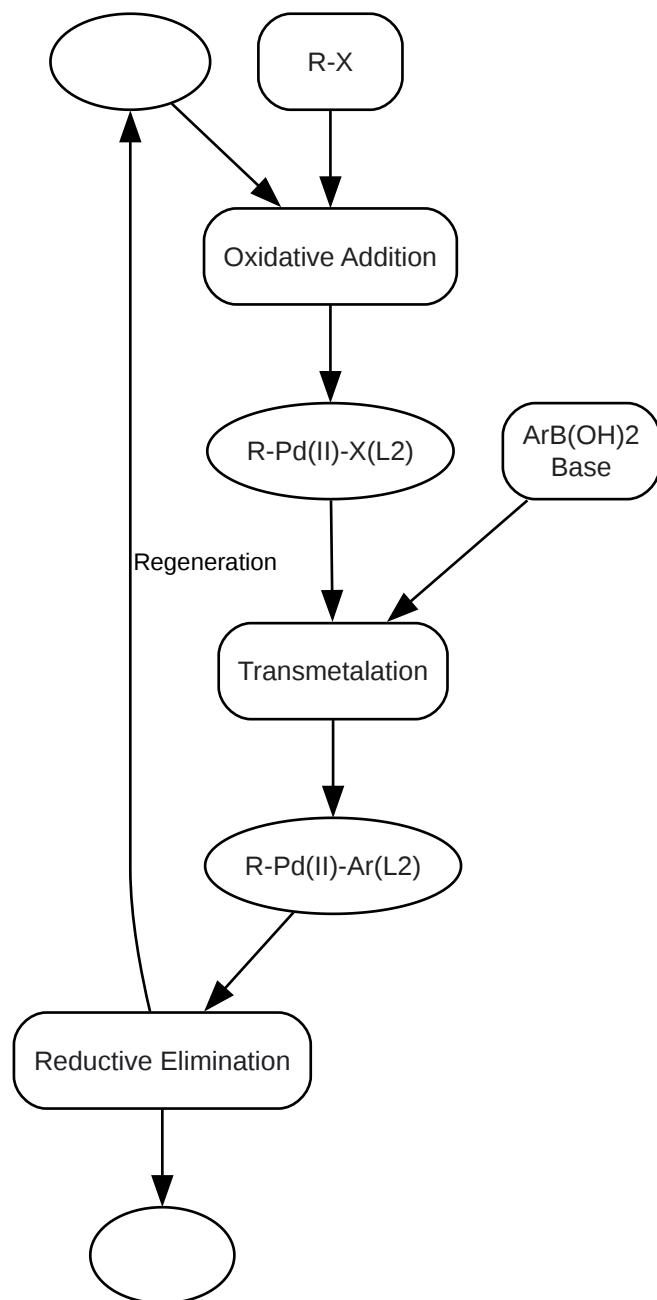


[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid.**

This process involves the initial formation of a Grignard reagent from the corresponding aryl halide.<sup>[2][3]</sup> This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures to form a boronic ester. Subsequent acidic hydrolysis of the boronic ester yields the desired **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid.**<sup>[2][3]</sup>

## Section 3: Applications in Suzuki-Miyaura Cross-Coupling Reactions


The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.<sup>[4]</sup> It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.<sup>[4]</sup> **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** serves as an excellent coupling partner in these reactions, enabling the introduction of the 3-chloro-4-(dimethylcarbamoyl)phenyl moiety into a target molecule. This is particularly valuable in drug discovery for the synthesis of biaryl structures, which are common motifs in many biologically active compounds.<sup>[5]</sup>

## The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving several key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
- Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.<sup>[6]</sup>

- Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product ( $R-R'$ ), regenerating the  $Pd(0)$  catalyst, which can then re-enter the catalytic cycle.[4]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Section 4: Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a general protocol for a Suzuki-Miyaura coupling reaction using **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials and Reagents:

| Reagent                                            | Amount    |
|----------------------------------------------------|-----------|
| (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid | 1.2 mmol  |
| Aryl bromide                                       | 1.0 mmol  |
| Pd(PPh <sub>3</sub> ) <sub>4</sub>                 | 0.05 mmol |
| K <sub>2</sub> CO <sub>3</sub>                     | 2.0 mmol  |
| Toluene/Water (4:1)                                | 10 mL     |

Procedure:

- To a flame-dried Schlenk flask, add **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**, the aryl bromide, Pd(PPh<sub>3</sub>)<sub>4</sub>, and K<sub>2</sub>CO<sub>3</sub>.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed toluene/water solvent mixture via syringe.
- Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.

### Work-up and Purification:

- Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

### Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Section 5: Safety and Handling

Boronic acids and their derivatives require careful handling to ensure laboratory safety.

- General Precautions: Handle in a well-ventilated fume hood.[\[7\]](#) Avoid inhalation of dust and contact with skin and eyes.[\[7\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.[\[8\]](#)[\[9\]](#)
- Hazards: Boronic acids can be irritating to the skin, eyes, and respiratory system.[\[9\]](#)[\[10\]](#)  
Ingestion can be harmful.[\[10\]](#)
- Storage: Store in a cool, dry place away from moisture and oxidizing agents.[\[5\]](#)[\[8\]](#) Keep containers tightly sealed.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

## Section 6: Conclusion

**(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid** is a highly valuable and versatile reagent in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has significantly contributed to the field of drug discovery, enabling the efficient

synthesis of complex biaryl structures. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for medicinal chemists and researchers aiming to develop novel therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such specialized building blocks will undoubtedly increase.

## Section 7: References

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
- Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from --INVALID-LINK--
- Wikipedia. (2023). Suzuki reaction. Retrieved from --INVALID-LINK--
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. *Journal of the American Chemical Society*, 140(11), 4054–4067. --INVALID-LINK--
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from --INVALID-LINK--
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from --INVALID-LINK--
- LookChem. (n.d.). Cas 871332-65-9, 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID. Retrieved from --INVALID-LINK--
- R&D Mate. (n.d.). **(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid**. Retrieved from --INVALID-LINK--
- Synblock. (n.d.). CAS 850589-48-9 | 3-Chloro-4-(N,n-diethylcarbamoyl)phenylboronic acid. Retrieved from --INVALID-LINK--

- MySkinRecipes. (n.d.). (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
- Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID. Retrieved from --INVALID-LINK--
- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Cyclopropylboronic acid. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). (3-(Dimethylcarbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
- ChemScene. (n.d.). (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
- GlobalChemMall. (n.d.). (4-Chloro-3-(diethylcarbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
- HD-Chemicals. (n.d.). 3-Chloro-4-(morpholinocarbonyl)phenylboronic acid pinacol ester, min 96%, 1 gram. Retrieved from --INVALID-LINK--
- Oakwood Chemical. (n.d.). (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
- Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. *European Journal of Medicinal Chemistry*, 195, 112285. --INVALID-LINK--
- Das, B. C., Das, S., & Chandra, D. (2014). Boron chemicals in diagnosis and therapeutics. *Future Medicinal Chemistry*, 6(5), 587–611. --INVALID-LINK--
- CymitQuimica. (n.d.). 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). 3-Chloro-4-methylphenylboronic acid. Retrieved from --INVALID-LINK--

- Singh, V. K., & Kumar, P. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*, 26(18), 5543. --INVALID-LINK--
- Fernandes, G. F. S., Denny, W. A., & dos Santos, J. L. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 25(18), 4323. --INVALID-LINK--
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenylboronic acid. Retrieved from --INVALID-LINK--
- Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from --INVALID-LINK--
- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from --INVALID-LINK--
- ChemicalBook. (n.d.). 3-Chlorophenylboronic acid. Retrieved from --INVALID-LINK--
- WIPO Patentscope. (2019). 110054642 Preparation method of 4-chlorophenylboronic acid. Retrieved from --INVALID-LINK--
- Berion, F., & Smietana, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. *Molecules*, 28(6), 2603. --INVALID-LINK--
- TCI AMERICA. (n.d.). Aryl Boronic Acids (Monosubstituted) [Organoboron]. Retrieved from --INVALID-LINK--
- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. Retrieved from --INVALID-LINK--

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [rndmate.com](http://rndmate.com) [rndmate.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Phenylboronic acid:Synthesis,reactions \_ Chemicalbook [chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. wilsonsalt.com [wilsonsalt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. laballey.com [laballey.com]
- To cite this document: BenchChem. [(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1419366#3-chloro-4-dimethylcarbamoyl-phenyl-boronic-acid-cas-number-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

